4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYL-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, hydroxy, dimethyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYL-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of chloro, hydroxy, and sulfonamide groups onto a benzene ring. The process often starts with the chlorination of a suitable benzene derivative, followed by sulfonation and subsequent functional group modifications. Common reagents used in these reactions include chlorinating agents like thionyl chloride, sulfonating agents such as sulfuric acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYL-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYL-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYL-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group, for example, can inhibit certain enzymes by mimicking the structure of natural substrates. The chloro and hydroxy groups may also contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives, such as:
- 4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-[4-HYDROXY-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
Uniqueness
What sets 4-CHLORO-N-[4-HYDROXY-2,6-DIMETHYL-3-(4-METHYLBENZENESULFONYL)PHENYL]BENZENE-1-SULFONAMIDE apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C21H20ClNO5S2 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4-chloro-N-[4-hydroxy-2,6-dimethyl-3-(4-methylphenyl)sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20ClNO5S2/c1-13-4-8-17(9-5-13)29(25,26)21-15(3)20(14(2)12-19(21)24)23-30(27,28)18-10-6-16(22)7-11-18/h4-12,23-24H,1-3H3 |
InChI Key |
NKPKFCWKSRJYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C(=C2C)NS(=O)(=O)C3=CC=C(C=C3)Cl)C)O |
Origin of Product |
United States |
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